REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:12][CH3:13])[C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1)[CH3:2].[C:14]1(=[O:19])[CH2:18][CH2:17][CH2:16][CH2:15]1>[OH-].[K+].CO>[CH2:1]([N:3]([CH2:12][CH3:13])[C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[C:15]2[CH2:16][CH2:17][C:18](=[CH:8][C:7]3[CH:10]=[CH:11][C:4]([N:3]([CH2:1][CH3:2])[CH2:12][CH3:13])=[CH:5][CH:6]=3)[C:14]2=[O:19])=[CH:6][CH:5]=1)[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=C(C=O)C=C1)CC
|
Name
|
|
Quantity
|
80 g
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux on a steam bath for 3 hr
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After chilling in the freezer
|
Type
|
CUSTOM
|
Details
|
a solid precipitate was collected
|
Type
|
WASH
|
Details
|
washed with alcohol
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixture of alcohol and acetonitrile
|
Name
|
|
Type
|
|
Smiles
|
C(C)N(C1=CC=C(C=C2C(C(CC2)=CC2=CC=C(C=C2)N(CC)CC)=O)C=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |